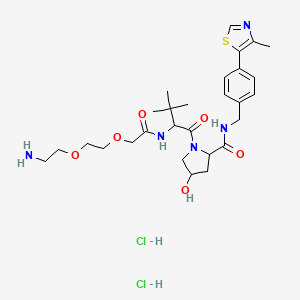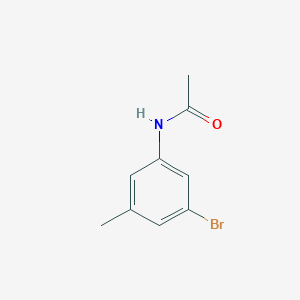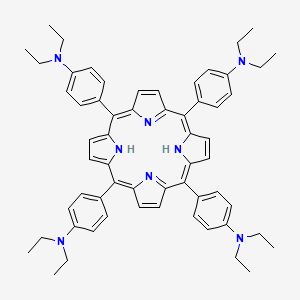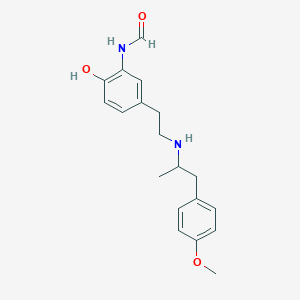
VH032-PEG2-NH2 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La amida de VH 032-PEG2-amina es un ligando funcionalizado de la proteína von-Hippel-Lindau (VHL). Se utiliza comúnmente en el desarrollo de quimeras de direccionamiento de proteólisis (PROTAC), que son moléculas diseñadas para degradar proteínas específicas secuestrando la maquinaria de degradación de proteínas natural de la célula . Este compuesto incorpora un ligando de la ligasa E3 y un enlace de polietilenglicol (PEG), lo que lo prepara para la conjugación a un ligando de proteína diana .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de la amida de VH 032-PEG2-amina implica varios pasos, comenzando con la funcionalización del ligando VHL. El proceso generalmente incluye los siguientes pasos:
Funcionalización del Ligando VHL: El ligando VHL se funcionaliza con un enlace PEG y un grupo amina terminal.
Métodos de Producción Industrial
Los métodos de producción industrial para la amida de VH 032-PEG2-amina no están ampliamente documentados. La síntesis generalmente sigue los mismos principios que la síntesis a escala de laboratorio, con optimizaciones para la producción a gran escala, como el uso de plataformas de síntesis automatizadas .
Análisis De Reacciones Químicas
Tipos de Reacciones
La amida de VH 032-PEG2-amina principalmente experimenta reacciones de conjugación, donde se une a otras moléculas, como ligandos de proteínas diana. Este compuesto también puede participar en reacciones de sustitución debido a la presencia de grupos funcionales como aminas y enlaces PEG .
Reactivos y Condiciones Comunes
Reactivos: Los reactivos comunes incluyen disolventes como el dimetilsulfóxido (DMSO) y agentes de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC).
Productos Mayores
Los productos principales formados a partir de estas reacciones son conjugados de la amida de VH 032-PEG2-amina con ligandos de proteínas diana. Estos conjugados se utilizan en el desarrollo de PROTAC .
Aplicaciones Científicas De Investigación
La amida de VH 032-PEG2-amina tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La amida de VH 032-PEG2-amina ejerce sus efectos uniéndose a la proteína VHL, que forma parte del complejo de ligasa de ubiquitina E3. Esta unión facilita la ubiquitinación y posterior degradación de la proteína diana por el proteasoma . El enlace PEG permite la conjugación del ligando VHL a un ligando de proteína diana, lo que permite la formación de un PROTAC .
Comparación Con Compuestos Similares
Compuestos Similares
Amida de VH 032-PEG2-ácido: Similar a la amida de VH 032-PEG2-amina pero con un grupo carboxilo terminal en lugar de un grupo amina.
Amida de VH 032-PEG3-ácido: Contiene un enlace PEG más largo en comparación con la amida de VH 032-PEG2-amina.
Pomalidomida-PEG2-CO2H: Otro bloque de construcción PROTAC con una estructura de ligando y enlace diferente.
Singularidad
La amida de VH 032-PEG2-amina es única debido a su funcionalización específica, que permite una conjugación eficiente a ligandos de proteínas diana. Esto lo convierte en una herramienta valiosa en el desarrollo de PROTAC y el estudio de las vías de degradación de proteínas .
Propiedades
Fórmula molecular |
C28H43Cl2N5O6S |
|---|---|
Peso molecular |
648.6 g/mol |
Nombre IUPAC |
1-[2-[[2-[2-(2-aminoethoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C28H41N5O6S.2ClH/c1-18-24(40-17-31-18)20-7-5-19(6-8-20)14-30-26(36)22-13-21(34)15-33(22)27(37)25(28(2,3)4)32-23(35)16-39-12-11-38-10-9-29;;/h5-8,17,21-22,25,34H,9-16,29H2,1-4H3,(H,30,36)(H,32,35);2*1H |
Clave InChI |
JHDIGXLPWYVAKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCN)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)-N-((S)-1,3-Dihydrospiro[indene-2,4'-piperidin]-1-yl)-2-methylpropane-2-sulfinamide](/img/structure/B12302189.png)



![1-(4-methoxybenzyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B12302220.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[(1,2-diphenyl-2-piperidin-1-ylethyl)amino]cyclobut-3-ene-1,2-dione](/img/structure/B12302226.png)
![rac-1-[(1R,2R)-2-methoxycyclopentyl]piperazine dihydrochloride, trans](/img/structure/B12302233.png)

![3-[5-Chloro-6-[1-(6-methylpyridazin-3-yl)ethoxy]-1,2-benzoxazol-3-yl]propanoic acid](/img/structure/B12302245.png)



![L-Histidine,N-(2-amino-2-carboxy-1-methylethyl)-, [S-(R*,S*)]-(9CI)](/img/structure/B12302276.png)

